3-Chloro-2-ethylbenzaldehyde
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Overview
Description
3-Chloro-2-ethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the second position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 3-chloro-2-ethylbenzyl alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. For example, reaction with sodium methoxide (NaOCH3) can produce 3-methoxy-2-ethylbenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Chloro-2-ethylbenzoic acid.
Reduction: 3-Chloro-2-ethylbenzyl alcohol.
Substitution: 3-Methoxy-2-ethylbenzaldehyde.
Scientific Research Applications
3-Chloro-2-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom enhances its reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attacks. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
2-Chloro-3-ethylbenzaldehyde: Similar structure but with chlorine and ethyl groups at different positions.
3-Chloro-4-ethylbenzaldehyde: Chlorine and ethyl groups are positioned differently on the benzene ring.
3-Chloro-2-methylbenzaldehyde: Methyl group instead of ethyl group at the second position.
Uniqueness: 3-Chloro-2-ethylbenzaldehyde is unique due to the specific positioning of the chlorine and ethyl groups, which influences its reactivity and applications. The presence of the chlorine atom at the third position and the ethyl group at the second position provides distinct chemical properties compared to its isomers.
Properties
IUPAC Name |
3-chloro-2-ethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAGMZSHVVGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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